molecular formula C9H13ClF3NO2 B1477378 2-Chloro-1-(4-hydroxy-4-(trifluoromethyl)piperidin-1-yl)propan-1-one CAS No. 1880716-93-7

2-Chloro-1-(4-hydroxy-4-(trifluoromethyl)piperidin-1-yl)propan-1-one

Cat. No. B1477378
CAS RN: 1880716-93-7
M. Wt: 259.65 g/mol
InChI Key: AWFAEEBAJYNSAN-UHFFFAOYSA-N
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Description

The compound “2-Chloro-1-(4-hydroxy-4-(trifluoromethyl)piperidin-1-yl)propan-1-one” is a complex organic molecule. It contains a piperidine ring, which is a common feature in many pharmaceuticals . The trifluoromethyl group is also a common feature in many pharmaceuticals and agrochemicals .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. Protodeboronation is a reaction that might be relevant .

Scientific Research Applications

Synthesis and Structural Analysis

A significant portion of the research on this compound revolves around its synthesis and structural characterization. Studies have described methodologies for synthesizing derivatives of this compound, highlighting the importance of these processes in creating potential pharmacological agents or materials with unique properties. For example, the efficient chemo-enzymatic synthesis of enantiopure derivatives, as intermediates for drugs like arimoclomol, showcases the compound's relevance in medicinal chemistry (Banoth et al., 2012).

Biological Activity and Drug Development

Derivatives of 2-Chloro-1-(4-hydroxy-4-(trifluoromethyl)piperidin-1-yl)propan-1-one have been explored for their biological activities, particularly as potential antimalarial agents and CCR5 antagonists. Research into aryl piperazine and pyrrolidine derivatives has shown their capability to inhibit the growth of Plasmodium falciparum, a key factor in developing new antimalarial drugs. This highlights the compound's potential utility in creating treatments for diseases with significant global impacts (Mendoza et al., 2011).

Material Science and Chemical Analysis

In material science, the structural characterization of this compound and its derivatives offers insights into designing materials with specific properties. The detailed analysis of crystal structures and NMR characteristics of derivatives provides essential data for the development of new materials with potential applications in various industries, including pharmaceuticals and electronics (Eckhardt et al., 2020).

Future Directions

The future directions for research on this compound would depend on its potential applications. If it has promising pharmaceutical or agrochemical properties, future research could focus on optimizing its synthesis, improving its efficacy, and assessing its safety .

properties

IUPAC Name

2-chloro-1-[4-hydroxy-4-(trifluoromethyl)piperidin-1-yl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13ClF3NO2/c1-6(10)7(15)14-4-2-8(16,3-5-14)9(11,12)13/h6,16H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWFAEEBAJYNSAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCC(CC1)(C(F)(F)F)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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